5-Fluoro-3-methylpyridin-2-ylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Fluoro-3-methylpyridin-2-ylamine involves the use of it as a building block for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and materials.Molecular Structure Analysis

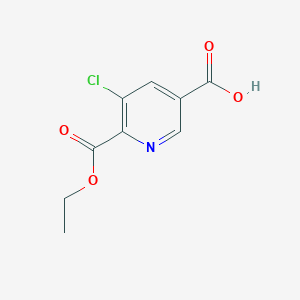

The molecular weight of 5-Fluoro-3-methylpyridin-2-ylamine is 126.13 . The InChI key is BGMUHNGEMIPVIY-UHFFFAOYSA-N . It is an amine derivative of pyridine, with a fluorine atom at position 5, a methyl group at position 3, and an amino group at position 2 .Physical And Chemical Properties Analysis

5-Fluoro-3-methylpyridin-2-ylamine is a solid at room temperature . The storage temperature is recommended to be at refrigerator conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-Fluoro-3-methylpyridin-2-ylamine has been utilized in the synthesis of various chemical compounds. For example, it was involved in the efficient synthesis of 2,4-Substituted [1,8]Naphthyridines through Pd-catalyzed carbonylative coupling, demonstrating its utility in complex chemical reactions (Abbiati, Arcadi, Marinelli, & Rossi, 2002).

The compound has also been used in the development of new alkylating agents for functionalization processes, as seen in the synthesis of cognition enhancer drug candidates (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Biological Research and Pharmacology

In the field of biology and pharmacology, derivatives of 5-Fluoro-3-methylpyridin-2-ylamine have been studied for their potential as receptor antagonists. For instance, compounds synthesized from this chemical were evaluated as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists (Poon, Eastman, Chapman, Chung, Cramer, Holtz, Cosford, & Smith, 2004).

Another study focused on the synthesis of inhibitors for the TGF-beta receptor, utilizing 4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine, a derivative of 5-Fluoro-3-methylpyridin-2-ylamine, indicating its significance in developing treatments targeting TGF-beta-related pathways (Bonafoux, Chuaqui, Boriack-Sjodin, Fitch, Hankins, Josiah, Black, Hetu, Ling, & Lee, 2009).

Miscellaneous Applications

The compound has also been a key element in the synthesis of novel chemical structures, like Schiff base compounds, which have demonstrated antibacterial activities. This showcases its versatility in contributing to various types of chemical research (Wang, Nong, Sht, & Qi, 2008).

In the area of herbicide development, derivatives of 5-Fluoro-3-methylpyridin-2-ylamine were synthesized and evaluated as potential inhibitors of photosystem II electron transport, highlighting its role in agricultural chemical research (Liu, Zhao, Wang, Li, Huang, & Li, 2005).

Additionally, the compound has been used in the synthesis of radiolabeled derivatives for medical imaging, such as in the development of novel PET tracers for visualizing fatty acid amide hydrolase in the brain (Kumata, Yui, Hatori, Maeda, Xie, Ogawa, Yamasaki, Nagai, Shimoda, Fujinaga, Kawamura, & Zhang, 2015).

Safety and Hazards

The safety information for 5-Fluoro-3-methylpyridin-2-ylamine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Wirkmechanismus

Target of Action

The primary target of 5-Fluoro-3-methylpyridin-2-ylamine is potassium (K+) channels . These channels play a crucial role in maintaining the resting potential, shaping the action potential, and controlling the volume of cells .

Mode of Action

5-Fluoro-3-methylpyridin-2-ylamine acts as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound affects the potassium ion transport pathway . By blocking the K+ channels, it prevents the efflux of K+ ions, thereby enhancing axonal conduction .

Pharmacokinetics

The compound exhibits comparable basicity to 4-aminopyridine (pKa = 7.46 ± 0.01 vs. 7.37 ± 0.07, P-value = 0.08), greater lipophilicity (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002, P-value < 0.0001) and higher permeability to an artificial brain membrane (Pe = 88.1 ± 18.3 vs. 31.1 ± 2.9 nm/s, P-value = 0.03) . It is also more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 .

Result of Action

The blocking of K+ channels by 5-Fluoro-3-methylpyridin-2-ylamine results in the enhancement of impulse conduction in demyelinated axons . This can potentially improve the symptoms of conditions involving demyelination, such as multiple sclerosis .

Action Environment

The action of 5-Fluoro-3-methylpyridin-2-ylamine can be influenced by environmental factors. For instance, the compound’s stability towards oxidation can be affected by the presence of certain enzymes, such as CYP2E1

Eigenschaften

IUPAC Name |

5-fluoro-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMUHNGEMIPVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672175 | |

| Record name | 5-Fluoro-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886365-56-6 | |

| Record name | 5-Fluoro-3-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390981.png)

![(2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1390982.png)

![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)

![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)

![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)

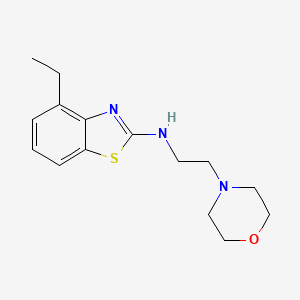

![5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1391000.png)